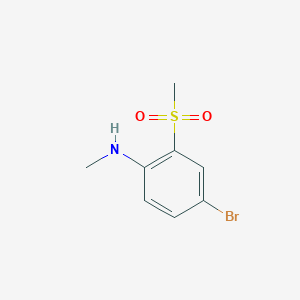

4-Bromo-N-methyl-2-(methylsulfonyl)aniline

Overview

Description

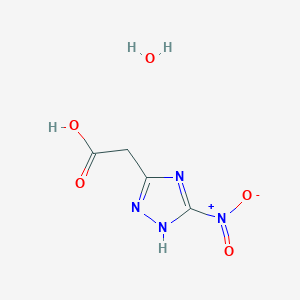

4-Bromo-N-methyl-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 . The compound is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrNO2S/c1-10-7-4-3-6(9)5-8(7)13(2,11)12/h3-5,10H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in various reactions. For instance, 2-Bromo-4-methylaniline has been used in the synthesis of iminophosphoranes .Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications

Structural Characterization and Computational Study

4-Bromo-N-methyl-2-(methylsulfonyl)aniline, as part of the N-(2-cyanophenyl)disulfonamides family, has been studied for its structural properties. Mphahlele and Maluleka (2021) conducted a combined experimental and computational study on these compounds. They used nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry, and single crystal X-ray diffraction analyses. Additionally, they performed density functional theory (DFT) calculations to optimize structural parameters like bond lengths and angles (Mphahlele & Maluleka, 2021).

Chemoselective Reactions with Amines

Baiazitov et al. (2013) described the chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound related to this compound, with amines. Their study revealed insights into the selective displacement reactions involving the chloride and sulfone groups in the presence of different amines (Baiazitov et al., 2013).

Polymerization and Sulfonation Studies

Liu et al. (2017) explored the one-pot reaction involving anilines, including structures related to this compound, for the assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion. This study highlighted the role of anilines as aryl sources and the formation of sulfonyl radicals (Liu, Zheng, & Wu, 2017).

Applications in Palladium-Catalyzed Amination

The research by Wolfe and Buchwald (2003) on palladium-catalyzed amination of aryl halides, involving compounds like N-Methyl-N-(4-chlorophenyl) aniline, provides insights into the potential synthetic applications of this compound in similar reactions (Wolfe & Buchwald, 2003).

Herbicidal Activity and Enzyme Inhibition

A study by Li et al. (2021) on acyl thiourea derivatives containing aniline moiety revealed that compounds related to this compound exhibit significant herbicidal activity. Their work also included structure-activity relationships and molecular docking studies (Li et al., 2021).

Anti-Inflammatory Agents with COX-2 Selectivity

Mahdi, Mohammed, and Jassim (2012) synthesized 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents with COX-2 selectivity. Their in vivo studies using an egg-white induced edema model in rats showed significant reduction of paw edema, suggesting the therapeutic potential of similar compounds (Mahdi, Mohammed, & Jassim, 2012).

Ionic Liquid-Mediated Synthesis

Mane et al. (2022) reported an ionic liquid-mediated synthesis pathway for the production of 4-thiazolidinone derivatives, starting from anilines. This study provides a green chemistry perspective that could be applicable to compounds like this compound (Mane et al., 2022).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.

Mode of Action

The mode of action of 4-Bromo-N-methyl-2-(methylsulfonyl)aniline is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds.

Action Environment

It is known that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is generally tolerant of a wide range of reaction conditions .

properties

IUPAC Name |

4-bromo-N-methyl-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-7-4-3-6(9)5-8(7)13(2,11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOIGBUTQWWLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230819 | |

| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1845690-63-2 | |

| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

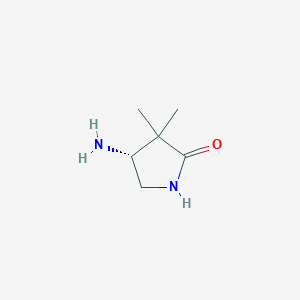

![[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060082.png)

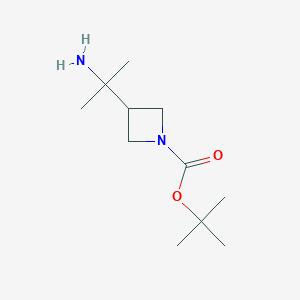

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)

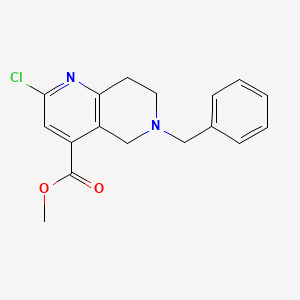

![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)

![tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060101.png)